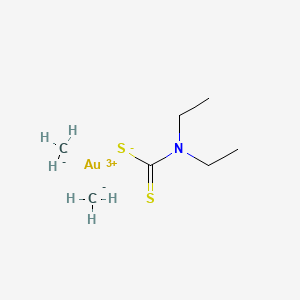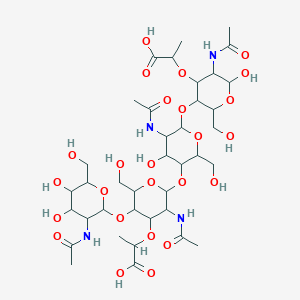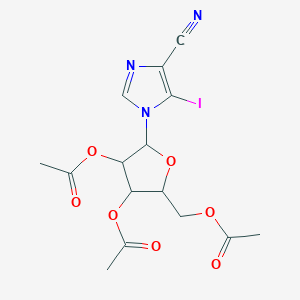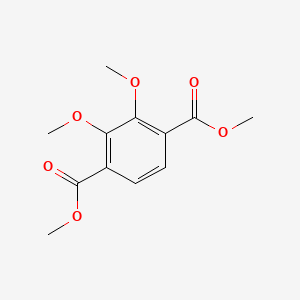
Dimethyl 2,3-dimethoxyterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,3-dimethoxyterephthalate is an organic compound with the molecular formula C₁₂H₁₄O₆. It is a diester derived from terephthalic acid and methanol. This compound is known for its applications in the synthesis of high-performance polymers and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2,3-dimethoxyterephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves the transesterification of dimethyl terephthalate with methanol. This method is preferred due to its efficiency and high yield. The process includes multiple steps of oxidation and esterification, followed by purification through distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,3-dimethoxyterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various terephthalic acid derivatives, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
Dimethyl 2,3-dimethoxyterephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the development of biodegradable medical implants.
Industry: It is utilized in the production of advanced materials, such as high-strength fibers and films.
Mecanismo De Acción
The mechanism of action of dimethyl 2,3-dimethoxyterephthalate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. Its ester groups can interact with enzymes and other proteins, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the methoxy groups.
Dimethyl isophthalate: An isomer with different substitution patterns on the benzene ring.
Dimethyl phthalate: Another isomer with different ester group positions.
Uniqueness
Dimethyl 2,3-dimethoxyterephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds .
Propiedades
Número CAS |
7168-94-7 |
|---|---|
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
dimethyl 2,3-dimethoxybenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-9-7(11(13)17-3)5-6-8(10(9)16-2)12(14)18-4/h5-6H,1-4H3 |
Clave InChI |
HKXGRJBBDZXTFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


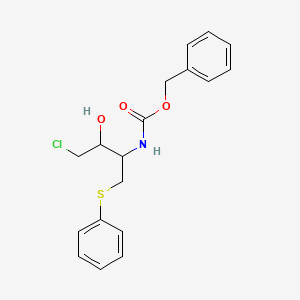
![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)
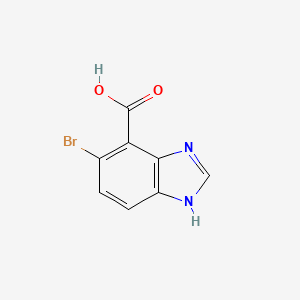
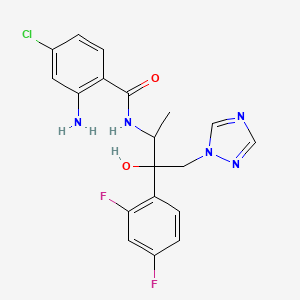
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)

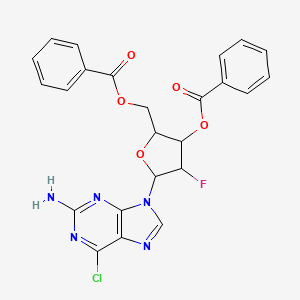

![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
